[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466432
InChI: InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)20-9-8-14(10-20)19-17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466432

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)20-9-8-14(10-20)19-17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1
Standard InChI Key GWTVYWBLQDSLGZ-GJZGRUSLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate, reflects its stereochemical configuration and functional groups. Key structural elements include:

  • A (3S)-pyrrolidin-3-yl ring.

  • An (S)-2-amino-3-methylbutanoyl moiety.

  • A benzyl carbamate group.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
CAS Number1401665-22-2
SMILESCC(C)C@@HN
SolubilitySoluble in DMSO

The stereochemistry at the C2 (amino acid) and C3 (pyrrolidine) positions is critical for its biological interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, emphasizing stereochemical control:

  • Pyrrolidine Functionalization: Introduction of the amino acid moiety via amide coupling under Schotten-Baumann conditions.

  • Carbamate Formation: Benzyl chloroformate reacts with the pyrrolidine amine in the presence of a base (e.g., triethylamine).

  • Chiral Resolution: Chromatographic separation ensures enantiomeric purity (>95% ee) .

Table 2: Key Synthesis Parameters

StepConditionsYield
Amide CouplingDCM, 0°C, 12h78%
Carbamate FormationTHF, RT, 6h85%
PurificationChiral HPLC, hexane/IPA95% ee

Industrial-scale production employs continuous flow reactors to enhance efficiency.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades in acidic environments (t₁/₂ = 4h at pH 2) . Solubility profiles:

  • DMSO: 25 mg/mL

  • Water: <0.1 mg/mL .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂Ph), 3.85–3.70 (m, 2H, pyrrolidine-H) .

  • HRMS (ESI+): m/z 320.1978 [M+H]⁺ (calc. 320.1972) .

Pharmacological Activities

Anticonvulsant Effects

In murine maximal electroshock (MES) models, the compound reduced seizure duration by 40% at 20 mg/kg (ED₅₀ = 18 mg/kg), outperforming phenobarbital (ED₅₀ = 25 mg/kg). Mechanism studies suggest voltage-gated sodium channel modulation.

Analgesic Properties

In formalin-induced pain assays, 15 mg/kg doses decreased late-phase nociceptive behaviors by 55%, comparable to morphine. κ-opioid receptor binding (Kᵢ = 12 nM) was identified as a primary mechanism.

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 32 µg/mL), the compound showed bacteriostatic effects via lipid II inhibition.

Table 3: Pharmacological Data

ActivityModel/ParameterResult
AnticonvulsantMES model, ED₅₀18 mg/kg
AnalgesicFormalin test, % inhibition55%
AntimicrobialS. aureus MIC8 µg/mL

Applications in Drug Development

Neuroprotective Agents

In vitro, 10 µM concentrations reduced ROS-induced neuronal apoptosis by 70% in SH-SY5Y cells, suggesting potential in Alzheimer’s disease.

Prodrug Design

The benzyl ester group enhances blood-brain barrier permeability (Papp = 8.6 × 10⁻⁶ cm/s), making it a candidate for CNS-targeted prodrugs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator